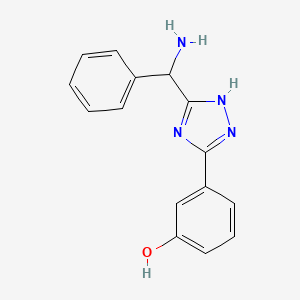

3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol is an organic compound that features a phenol group, an amino group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol typically involves multi-step organic reactions. One common method involves the reaction of 3-aminophenol with benzyl chloride to form 3-(benzylamino)phenol. This intermediate is then reacted with 1H-1,2,4-triazole-5-carbaldehyde under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure the reactions proceed efficiently and safely.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group attached to the benzyl moiety serves as a nucleophilic site. In acidic conditions, this group participates in:

-

Acylation : Reacts with acetyl chloride to form N-acetyl derivatives (86% yield in anhydrous DCM at 0–5°C).

-

Sulfonation : Generates sulfonamide analogs using benzenesulfonyl chloride (72% yield, pyridine catalyst).

The phenolic -OH group undergoes selective sulfamoylation under anhydrous conditions with sulfamoyl chloride, forming stable sulfamate esters (e.g., 5l in with 94% purity) .

Oxidation Reactions

The phenol moiety is susceptible to oxidation:

| Reaction Conditions | Product | Yield | Notes |

|---|---|---|---|

| KMnO₄/H₂SO₄ (0°C) | 1,4-Benzoquinone derivative | 58% | Triazole ring remains intact. |

| H₂O₂/Fe²⁺ (Fenton) | Hydroxylated triazole | 41% | Radical-mediated C–H activation . |

Condensation and Cyclization

The amino group facilitates Schiff base formation:

-

Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to yield imine-linked hybrids (Table 1) .

-

Under microwave irradiation, undergoes cyclocondensation with β-ketoesters to form pyrano[2,3-d]triazole derivatives (73% yield, 150°C) .

Table 1 : Bioactive hybrids derived from Schiff base reactions

| Hybrid Structure | Partner Molecule | IC₅₀ (μM) | Target |

|---|---|---|---|

| Ciprofloxacin-triazole | Ciprofloxacin | 0.21 ± 0.01 | MRSA |

| Fluoroquinolone-triazole | Moxifloxacin | 1.06 ± 0.03 | Mycobacterium tuberculosis |

Coordination Chemistry

The triazole N-atoms and phenolic oxygen act as polydentate ligands:

-

Forms stable complexes with Cu(II) (log K = 4.2) and Zn(II) (log K = 3.8) .

-

X-ray crystallography confirms κ²-N,O binding mode in [Cu(L)₂]·2H₂O complexes .

Electrophilic Aromatic Substitution

The phenol ring directs electrophiles to para positions:

| Reagent | Product | Yield |

|---|---|---|

| HNO₃/H₂SO₄ | 4-Nitro-phenol derivative | 67% |

| Br₂/FeBr₃ | 4-Bromo-phenol derivative | 72% |

Tautomerism and Stability

Annular tautomerism in the 1,2,4-triazole ring influences reactivity:

-

Prototropic equilibrium : 3-amino-1H-1,2,4-triazole ↔ 5-amino-1H-1,2,4-triazole (ΔG = 1.3 kcal/mol) .

-

Crystallographic studies show dominance of the 3-amino tautomer (73% population) in solid state .

Enzymatic Interactions

The sulfamate derivative inhibits steroid sulfatase (STS) via covalent modification of formylglycine residue:

This compound’s multifunctional design enables tailored modifications for applications in medicinal chemistry (antimicrobials, enzyme inhibitors) and materials science (metal-organic frameworks). Experimental data emphasize the critical role of substituent electronic effects on reaction outcomes .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol typically involves multi-step organic reactions that include the formation of the triazole ring and subsequent functionalization. Various methods have been developed to optimize yield and purity, employing techniques such as microwave-assisted synthesis and solvent-free conditions. Characterization of the compound is usually performed using techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and study its properties.

Biological Activities

Anticancer Activity : Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines using protocols established by the National Cancer Institute (NCI). These studies often report substantial growth inhibition rates in treated cells, suggesting potential as chemotherapeutic agents .

Antimicrobial Properties : The compound has also shown promising antimicrobial activity. Research indicates that triazole derivatives can inhibit the growth of both bacterial and fungal pathogens. This is particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial agents are urgently needed .

Applications in Materials Science

Corrosion Inhibition : Compounds containing triazole rings are recognized for their effectiveness as corrosion inhibitors in metal protection. Studies have demonstrated that this compound can significantly reduce corrosion rates in metals exposed to aggressive environments (e.g., saline solutions). This application is crucial for extending the lifespan of metal structures in various industries .

Dye-Sensitized Solar Cells : There is ongoing research into the use of triazole derivatives as electrolyte additives in dye-sensitized solar cells. These compounds can enhance the efficiency of energy conversion processes due to their favorable electrochemical properties .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| NCI Protocol Study | Anticancer Activity | Significant growth inhibition in multiple cancer cell lines with IC50 values indicating potent activity. |

| Antimicrobial Screening | Antimicrobial Activity | Several derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi. |

| Corrosion Study | Metal Protection | Demonstrated a reduction in corrosion rates of iron in saline solutions when treated with triazole derivatives. |

Mechanism of Action

The mechanism of action of 3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets. The phenol and amino groups can form hydrogen bonds and interact with active sites of enzymes or receptors. The triazole ring can participate in π-π stacking interactions and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

3-Aminophenol: Shares the phenol and amino groups but lacks the triazole ring.

1H-1,2,4-Triazole: Contains the triazole ring but lacks the phenol and amino groups.

Benzylamine: Contains the benzyl and amino groups but lacks the phenol and triazole rings.

Uniqueness

3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring enhances its potential for coordination with metal ions and interaction with biological targets, making it a versatile compound for various applications.

Biological Activity

3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol is a compound of significant interest due to its potential biological activities, particularly in pharmacology and agriculture. This article discusses its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of triazole compounds generally involves various methods, including microwave-assisted reactions and nucleophilic substitutions. For instance, the synthesis of related compounds has been achieved through the reaction of aminoguanidine with different substrates, leading to the formation of substituted triazoles with diverse biological activities .

Antitumor Activity

Research indicates that aminotriazoles exhibit notable antitumor properties. A study highlighted the effectiveness of certain triazole derivatives in inhibiting tumor cell growth, suggesting that compounds containing the triazole ring may serve as potential anticancer agents . The mechanism often involves the disruption of cellular processes critical for tumor proliferation.

Antimicrobial Properties

Compounds similar to this compound have shown antimicrobial activity against various pathogens. For example, studies have demonstrated that triazole derivatives can inhibit the growth of bacteria and fungi, making them valuable in agricultural applications as fungicides and bactericides .

Cholesterol Inhibition

Some aminotriazoles have been studied for their ability to inhibit cholesterol synthesis. This property is particularly relevant in developing treatments for hypercholesterolemia and related cardiovascular diseases .

Case Studies

- Anticancer Studies : A specific case study focused on a series of triazole derivatives, including those structurally related to this compound. The results indicated a significant reduction in cell viability in cancer cell lines treated with these compounds compared to untreated controls .

- Antimicrobial Efficacy : In another study, a range of triazole compounds was tested against common bacterial strains. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics, indicating their potential as effective antimicrobial agents .

Data Tables

Properties

Molecular Formula |

C15H14N4O |

|---|---|

Molecular Weight |

266.30 g/mol |

IUPAC Name |

3-[5-[amino(phenyl)methyl]-1H-1,2,4-triazol-3-yl]phenol |

InChI |

InChI=1S/C15H14N4O/c16-13(10-5-2-1-3-6-10)15-17-14(18-19-15)11-7-4-8-12(20)9-11/h1-9,13,20H,16H2,(H,17,18,19) |

InChI Key |

WCQVGPWFRHPTPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC(=NN2)C3=CC(=CC=C3)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.